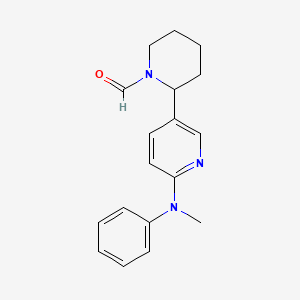

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Description

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a piperidine-carbaldehyde derivative featuring a pyridine core substituted with a methyl(phenyl)amino group. This structure combines aromatic (phenyl) and aliphatic (piperidine) moieties, which may influence its physicochemical properties, such as lipophilicity and solubility, and its biological activity.

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-[6-(N-methylanilino)pyridin-3-yl]piperidine-1-carbaldehyde |

InChI |

InChI=1S/C18H21N3O/c1-20(16-7-3-2-4-8-16)18-11-10-15(13-19-18)17-9-5-6-12-21(17)14-22/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3 |

InChI Key |

MDRRNFAIMCPPAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C3CCCCN3C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxals, followed by further functionalization to introduce the piperidine and carbaldehyde groups . The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amino group.

Major Products

Oxidation: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carboxylic acid.

Reduction: 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate certain pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to two closely related derivatives from the evidence:

Key Observations :

- Substituent Size and Rigidity: The methyl(phenyl)amino group in the target compound introduces aromaticity and rigidity compared to the flexible aliphatic azepane and 4-methylpiperazine groups. This may enhance π-π stacking interactions in biological systems but reduce solubility .

- Hydrogen Bonding: The secondary amine in the target compound (vs.

Analytical and Physicochemical Properties

Data from patent applications (–3, 5) provide benchmarks for similar compounds:

Implications for the Target Compound :

- Molecular Weight: The target compound’s molecular weight is expected to fall between 350–450 g/mol, similar to analogs. Its methyl(phenyl)amino group may increase mass compared to aliphatic substituents.

- Chromatographic Behavior : Higher lipophilicity from the phenyl group could result in longer HPLC retention times compared to azepane or piperazine analogs.

Biological Activity

2-(6-(Methyl(phenyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure consists of a piperidine core substituted with a pyridine ring and an aldehyde functional group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is , and its CAS number is 1352501-27-9. The structural representation can be summarized as follows:

Biological Activity

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, its analogs have shown significant inhibitory effects on various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (a breast cancer cell line). The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) which has an IC50 of 17.02 μM .

Mechanism of Action

The biological activity appears to be mediated through multiple pathways, including:

- Inhibition of cell proliferation : The compound has been shown to inhibit cell growth significantly in cancer models.

- Induction of apoptosis : Increased levels of caspase 9 were observed, suggesting that the compound may trigger apoptotic pathways in cancer cells .

- Matrix Metalloproteinases (MMPs) Inhibition : It also exhibited inhibitory effects on MMP-2 and MMP-9, which are involved in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a favorable profile:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg post intravenous administration, suggesting moderate systemic exposure .

Toxicity Profile

Toxicity assessments have shown no acute toxicity in animal models at doses up to 2000 mg/kg, indicating a potentially safe therapeutic window for further development .

Case Studies

-

Study on Breast Cancer Cells :

- Objective : Evaluate the antiproliferative effects on MDA-MB-231 and MCF-7 cells.

- Findings : The compound exhibited a selective toxicity profile favoring cancerous cells over normal cells, with a significant increase in apoptotic markers in treated samples.

- In Vivo Metastasis Model :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O |

| CAS Number | 1352501-27-9 |

| IC50 (MDA-MB-231) | 0.126 μM |

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity | No toxicity at 2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.